7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This interaction is crucial in managing conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.
Cellular Effects
The effects of 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potential anticancer activity against human myeloid leukemia, nasopharyngeal carcinoma, and liver cancer cell lines . These effects are mediated through its impact on cell signaling pathways and gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It targets the NAD+ binding site by occupying the nicotinamide pocket, which is essential for its biological activity . This binding interaction leads to enzyme inhibition or activation, resulting in changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its antioxidant properties are maintained over time, providing sustained protection against oxidative damage . The compound’s stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the synthesis of complex benzofuran derivatives through unique free radical cyclization cascades . These metabolic pathways are essential for its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its biological activity and therapeutic potential.
Preparation Methods
The synthesis of 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of various chemical products and intermediates
Comparison with Similar Compounds
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
2,3-Dihydrobenzofuran-2-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid: The hydroxyl group may enhance its solubility and reactivity.
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: The position of the methoxy group can influence its chemical properties and biological activities
Each of these compounds has unique structural features that can affect their chemical reactivity and biological activities, making this compound a distinct and valuable compound for research and development.
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRBNPHZKIVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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